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molecular formula C13H23NO4 B1521401 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate CAS No. 724790-59-4

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Cat. No. B1521401
M. Wt: 257.33 g/mol
InChI Key: SNBGURLVYHVYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547691B2

Procedure details

Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (1.00 g, 4.11 mmol) is dissolved in THF (10 mL) and cooled to −78° C. 2.0 M Lithium diisopropyl amide in THF is added dropwise, then stirred for 1 hour. Iodomethane (0.563 mL, 9.04 mmol) is added and the mixture is stirred for 1 hour. The cold bath is removed and the reaction stirred for an additional 0.5 hour. The reaction mixture is quenched with saturated ammonium chloride (3 mL), concentrated, taken up in dichloromethane, and chromatographed on silica gel, eluting with EtOAc in dichloromethane 0-5%, to give the title compound as a slightly yellow oil. (680 mg, 64% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.563 mL
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)=[O:4].[CH:18]([N-]C(C)C)(C)C.[Li+].IC>C1COCC1>[CH3:1][O:2][C:3]([C:5]1([CH3:18])[CH2:6][CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10]1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.563 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cold bath is removed
STIRRING
Type
STIRRING
Details
the reaction stirred for an additional 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with saturated ammonium chloride (3 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
eluting with EtOAc in dichloromethane 0-5%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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